Fmoc-D-Glu-OMe
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Overview
Description
Fmoc-D-Glu-OMe, also known as fluorenylmethyloxycarbonyl-D-glutamic acid methyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-OMe typically involves the protection of the amino group of D-glutamic acid with the Fmoc group. This can be achieved by reacting D-glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The carboxyl group of D-glutamic acid is then esterified with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Glu-OMe undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide (DMF).
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Ester Hydrolysis: Calcium iodide can be used as a protective agent for the Fmoc group during ester hydrolysis.
Major Products Formed
Deprotection: Removal of the Fmoc group yields D-glutamic acid methyl ester.
Ester Hydrolysis: Hydrolysis of the methyl ester yields D-glutamic acid.
Scientific Research Applications
Chemistry
Fmoc-D-Glu-OMe is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the sequential addition of amino acids to form peptides and proteins .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides that can mimic natural proteins .
Medicine
It can be used to synthesize peptide-based hydrogels that can encapsulate and release drugs in a controlled manner .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials for various applications, including tissue engineering and wound healing .
Mechanism of Action
The mechanism of action of Fmoc-D-Glu-OMe primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methyl ester group protects the carboxyl group, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Glu(OtBu)-OH: Another derivative of D-glutamic acid with a tert-butyl ester group instead of a methyl ester.
Fmoc-Glu-OMe: The L-isomer of Fmoc-D-Glu-OMe, which has similar properties but different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry (D-isomer) and the presence of the methyl ester group. This combination makes it particularly useful in the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVDKFNHFXLOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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